molecular formula C11H11ClO3 B13318104 4-Chloro-2-cyclopropanecarbonyl-6-methoxyphenol

4-Chloro-2-cyclopropanecarbonyl-6-methoxyphenol

Katalognummer: B13318104
Molekulargewicht: 226.65 g/mol
InChI-Schlüssel: LAARUUUUIFBOST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-2-cyclopropanecarbonyl-6-methoxyphenol is a chemical compound with the molecular formula C10H11ClO3 It is a derivative of phenol, characterized by the presence of a chloro group, a cyclopropanecarbonyl group, and a methoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-cyclopropanecarbonyl-6-methoxyphenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorophenol, cyclopropanecarbonyl chloride, and methanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

    Procedure: The 4-chlorophenol is first reacted with cyclopropanecarbonyl chloride in the presence of a base to form the intermediate compound. This intermediate is then treated with methanol to introduce the methoxy group, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as distillation, crystallization, and chromatography may be employed to purify the compound.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-2-cyclopropanecarbonyl-6-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted phenols.

Wissenschaftliche Forschungsanwendungen

4-Chloro-2-cyclopropanecarbonyl-6-methoxyphenol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Wirkmechanismus

The mechanism of action of 4-Chloro-2-cyclopropanecarbonyl-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

    Interacting with Receptors: The compound may bind to specific receptors on cell surfaces, triggering a cascade of cellular responses.

    Modulating Gene Expression: It can influence the expression of certain genes, leading to changes in cellular functions.

Vergleich Mit ähnlichen Verbindungen

4-Chloro-2-cyclopropanecarbonyl-6-methoxyphenol can be compared with other similar compounds, such as:

    4-Chloro-2-methoxyphenol: This compound lacks the cyclopropanecarbonyl group, making it less complex and potentially less active in certain applications.

    4-Chloro-2-cyclopropanecarbonylphenol: This compound lacks the methoxy group, which may affect its solubility and reactivity.

    2-Cyclopropanecarbonyl-6-methoxyphenol: This compound lacks the chloro group, which may influence its chemical properties and biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H11ClO3

Molekulargewicht

226.65 g/mol

IUPAC-Name

(5-chloro-2-hydroxy-3-methoxyphenyl)-cyclopropylmethanone

InChI

InChI=1S/C11H11ClO3/c1-15-9-5-7(12)4-8(11(9)14)10(13)6-2-3-6/h4-6,14H,2-3H2,1H3

InChI-Schlüssel

LAARUUUUIFBOST-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1O)C(=O)C2CC2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.